N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a combination of bromine, nitro, hydroxyl, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromine and nitro groups: Bromination and nitration reactions are carried out on the aromatic ring using bromine or bromine-containing reagents and nitric acid or nitrating mixtures, respectively.
Coupling reactions: The final step involves coupling the oxadiazole derivative with the brominated and nitrated aromatic compound under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological assays: Used in the study of enzyme interactions and inhibition.
Drug development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic agents: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxybenzyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Similar structure but with a benzyl group instead of a naphthyl group.
Uniqueness
The uniqueness of N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide lies in its combination of functional groups, which can impart unique chemical and biological properties. The presence of the naphthyl group, in particular, may enhance its interactions with biological targets or its performance in materials science applications.
Properties
Molecular Formula |
C20H13BrN4O5S |
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Molecular Weight |
501.3 g/mol |
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-[[5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H13BrN4O5S/c21-15-9-13(25(28)29)5-6-16(15)22-18(27)10-31-20-24-23-19(30-20)14-7-11-3-1-2-4-12(11)8-17(14)26/h1-9,26H,10H2,(H,22,27) |
InChI Key |
PKAOEAIGCUJCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NN=C(O3)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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